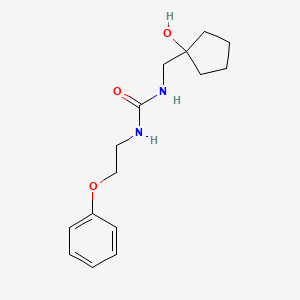

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea

Description

Properties

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenoxyethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c18-14(17-12-15(19)8-4-5-9-15)16-10-11-20-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIKRPZLOXZYNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea is a compound of interest due to its potential biological activities, particularly as a P2Y1 receptor antagonist. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

Synthesis Overview :

The synthesis typically involves several key steps:

- Formation of the cyclopentyl ring.

- Hydroxylation to introduce the hydroxy group.

- Attachment of the phenoxyethyl group via alkylation.

- Final formation of the urea moiety through reaction with isocyanates.

This compound primarily acts as an antagonist at the P2Y1 receptor, which is involved in platelet activation and aggregation. The compound's activity was assessed through various in vitro studies, demonstrating significant inhibition of platelet aggregation, which is critical in thrombotic conditions.

In Vitro Studies

A study highlighted the effectiveness of similar urea derivatives against P2Y1 receptors, with IC50 values indicating strong antagonistic properties:

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| Compound 11 | 0.62 | Antagonist |

| Compound 12 | 0.82 | Antagonist |

| Compound 13 | 0.21 | Strong Antagonist |

These compounds exhibited promising results in antiplatelet aggregation assays, suggesting that derivatives like this compound could be developed for therapeutic applications in cardiovascular diseases .

Study on Antithrombotic Activity

In a comparative analysis, derivatives similar to this compound were evaluated for their antithrombotic effects in animal models. The study found that these compounds significantly reduced thrombus formation without inducing severe side effects, thus indicating their potential as safer alternatives to existing antiplatelet agents.

Toxicology and Safety Profile

While the compound shows promise in therapeutic applications, its safety profile remains a crucial consideration. Preliminary toxicological assessments indicate low toxicity levels compared to traditional antiplatelet drugs. Further studies are necessary to fully understand its mutagenicity and long-term effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound shares key structural motifs with other urea-based molecules documented in the evidence. Below is a detailed comparison focusing on substituent effects, physicochemical properties, and synthesis insights.

Substituent Analysis

- 1-(2-Phenoxyethyl)-3-{[1-(Pyridin-3-yl)piperidin-4-yl]methyl}urea ( ): Substituents: A pyridinyl-piperidinylmethyl group replaces the hydroxycyclopentylmethyl group. This increases lipophilicity (predicted XlogP ~3.5) compared to the target compound’s hydroxycyclopentyl group. Molecular Weight: 354.45 g/mol (vs. an estimated ~350–370 g/mol for the target compound).

- 1-(2-Phenoxyethyl)-3-{4-(Thiophen-3-yl)oxan-4-ylmethyl}urea ( ): Substituents: A thiophene-containing oxane (tetrahydropyran) group replaces the hydroxycyclopentylmethyl group. The oxane ring enhances rigidity, reducing rotatable bonds (7 vs. ~8–9 in the target compound). Physicochemical Properties: XlogP = 2.8, hydrogen bond donors = 2, acceptors = 4. The target’s hydroxyl group may lower its logP (estimated ~2.0–2.5).

1-(3-Isopropylphenyl)-3,3-dimethylurea ( ):

- Substituents : A dimethylurea group and isopropylphenyl group.

- Impact : The absence of a polar substituent (e.g., hydroxyl) results in higher lipophilicity (XlogP ~3.0–3.5) and fewer hydrogen-bonding interactions compared to the target compound.

Key Research Findings

Solubility Modulation : The hydroxycyclopentyl group in the target compound likely enhances aqueous solubility compared to purely aromatic substituents (e.g., pyridine in or thiophene in ).

Target Selectivity : Substituent bulkiness (cyclopentyl vs. piperidine or oxane) could influence binding to hydrophobic pockets in biological targets, as suggested by studies on similar ureas .

Preparation Methods

General Synthetic Approaches for Urea Formation

Isocyanate-Based Methods

The reaction between an isocyanate and an amine represents one of the most direct and widely employed approaches for urea synthesis. This method can be adapted for the preparation of 1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea through the following pathways:

Direct Isocyanate-Amine Coupling

This approach utilizes the reaction between (1-hydroxycyclopentyl)methylamine and 2-phenoxyethyl isocyanate (or conversely, (1-hydroxycyclopentyl)methyl isocyanate and 2-phenoxyethylamine). The reaction proceeds under mild conditions, typically at room temperature in an aprotic solvent such as dichloromethane or THF.

The general reaction scheme is as follows:

R-NH₂ + R'-N=C=O → R-NH-CO-NH-R'

In the specific case of our target compound, either of these routes can be employed:

- (1-hydroxycyclopentyl)methylamine + 2-phenoxyethyl isocyanate

- 2-phenoxyethylamine + (1-hydroxycyclopentyl)methyl isocyanate

In-situ Isocyanate Generation

This method involves generating the isocyanate in situ from the corresponding amine using reagents such as bis(trichloromethyl)carbonate (triphosgene or BTC) followed by reaction with the second amine component.

The procedure typically involves:

Carbamate-Based Synthesis

Phenyl carbamates serve as excellent precursors for urea formation through reaction with amines. This method offers several advantages including mild reaction conditions and high yields.

DMSO-Mediated Synthesis

This approach involves the reaction of a phenyl carbamate with an amine in dimethyl sulfoxide (DMSO) at room temperature, as described in patent US5925762A.

The general protocol can be adapted for our target compound:

- Preparation of phenyl N-(2-phenoxyethyl)carbamate or phenyl N-((1-hydroxycyclopentyl)methyl)carbamate

- Reaction with the corresponding amine component in DMSO

- Isolation of the product by precipitation/extraction

The optimal molar ratio of phenyl carbamate to amine typically ranges from 1:1 to 1:1.1, with reaction times varying from minutes to several hours depending on the nucleophilicity of the amine.

Specific Preparation Methods for this compound

From Phenyl Carbamate Intermediates

Based on the methodology described in US5925762A, the following optimized protocol can be employed for the synthesis of this compound:

Preparation of Key Carbamate Intermediate

Phenyl N-(2-phenoxyethyl)carbamate synthesis:

- Dissolve 2-phenoxyethylamine (0.10 mol) and pyridine (0.12 mol) in dichloromethane (200 mL) at 0°C

- Add 2,2,2-trichloroethyl chloroformate (0.104 mol) dropwise over 5 minutes

- Stir the mixture at room temperature for 3 hours

- Wash with water, dry over Na₂SO₄, and concentrate

- React with phenol in the presence of a base to obtain phenyl N-(2-phenoxyethyl)carbamate

Urea Formation

- Dissolve phenyl N-(2-phenoxyethyl)carbamate (25 mmol) in DMSO (50 mL)

- Add (1-hydroxycyclopentyl)methylamine (26.25 mmol) slowly to the mixture

- Stir at room temperature for 15-30 minutes

- Add ethyl acetate (250 mL) to the reaction mixture

- Wash the organic layer with 1N NaOH to remove phenol

- Wash with brine, dry over Na₂SO₄, and concentrate

- Purify by recrystallization or column chromatography

Optimized DMSO-Based One-Pot Synthesis

An efficient one-pot method adapted from similar urea derivatives can be employed:

- Prepare a solution of 2-phenoxyethylamine (1.0 equiv.) in anhydrous DMSO (0.5M concentration)

- Add carbonyldiimidazole (CDI, 1.1 equiv.) at room temperature and stir for 1 hour

- Add (1-hydroxycyclopentyl)methylamine (1.1 equiv.)

- Continue stirring at room temperature for 4-6 hours

- Monitor reaction completion by TLC

- Pour the reaction mixture into cold water and extract with ethyl acetate (3×)

- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate

- Purify by column chromatography or recrystallization

Solid-Phase Synthesis Approach

For research requiring multiple analogues, a solid-phase synthesis approach can be adapted:

- Immobilize 2-phenoxyethylamine or (1-hydroxycyclopentyl)methylamine on a solid support (e.g., Wang resin)

- React with the corresponding isocyanate component

- Cleave from the resin under mild conditions

- Purify by HPLC

Table 1 summarizes the key preparation methods and their comparative advantages:

| Method | Starting Materials | Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| Isocyanate-Amine | 2-phenoxyethyl isocyanate + (1-hydroxycyclopentyl)methylamine | DCM, RT, 1-3h | 75-90% | Direct, mild conditions | Isocyanate handling |

| In-situ Isocyanate | 2-phenoxyethylamine + BTC + (1-hydroxycyclopentyl)methylamine | DCM, 0-5°C → RT, 4h | 70-85% | Avoids isolated isocyanates | Multiple steps |

| Phenyl Carbamate | Phenyl N-(2-phenoxyethyl)carbamate + (1-hydroxycyclopentyl)methylamine | DMSO, RT, 15-30min | 80-95% | High yields, mild conditions | Carbamate preparation |

| Urea Fusion | 2-phenoxyethylamine + urea + (1-hydroxycyclopentyl)methylamine | 130-150°C, 0.5-5h | 65-80% | Economical, scalable | High temperature, purification challenges |

| DMSO/CDI | 2-phenoxyethylamine + CDI + (1-hydroxycyclopentyl)methylamine | DMSO, RT, 6h | 75-85% | One-pot, convenient | Moderate yields |

Analysis and Characterization

Spectroscopic Analysis

The synthesized this compound should be characterized using the following analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) would typically show:

- Aromatic protons of the phenoxy group (multiplet, δ 7.2-6.9 ppm)

- NH protons of the urea group (two distinct signals, δ 6.0-5.5 ppm)

- OCH₂ protons of the phenoxyethyl group (triplet, δ 4.0-3.9 ppm)

- Hydroxyl proton (singlet, δ 4.3-4.2 ppm)

- NCH₂ protons adjacent to the urea (multiplet, δ 3.4-3.2 ppm)

- CH₂ protons connecting to the cyclopentyl ring (singlet, δ 3.1-3.0 ppm)

- Cyclopentyl ring protons (multiple signals, δ 1.8-1.4 ppm)

¹³C NMR (100 MHz, DMSO-d₆) would typically show:

- Urea carbonyl carbon (δ 158-156 ppm)

- Aromatic carbons (multiple signals, δ 158-114 ppm)

- Quaternary carbon of the hydroxycyclopentyl group (δ 80-78 ppm)

- OCH₂ carbon (δ 65-64 ppm)

- NCH₂ carbons (δ 47-39 ppm)

- Cyclopentyl ring carbons (multiple signals, δ 39-22 ppm)

Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) would display:

- [M+H]⁺ peak at m/z corresponding to the molecular weight + 1

- [M+Na]⁺ peak at m/z corresponding to the molecular weight + 23

- Common fragmentation patterns including loss of water (M-18)

High-resolution mass spectrometry (HRMS) data should match the calculated value for the molecular formula.

Infrared Spectroscopy

FTIR analysis would show characteristic bands:

Purity Determination

High-Performance Liquid Chromatography (HPLC)

HPLC analysis should be performed using:

- Column: C18 reverse phase

- Mobile phase: Gradient of acetonitrile/water with 0.1% formic acid

- Detection: UV at 210 and 254 nm

- Flow rate: 1 mL/min

The purity should exceed 95% for biological evaluation purposes.

Elemental Analysis

Elemental analysis for C, H, and N should be within ±0.4% of the calculated values for the molecular formula.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.